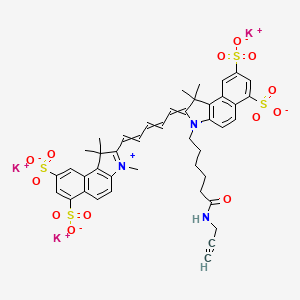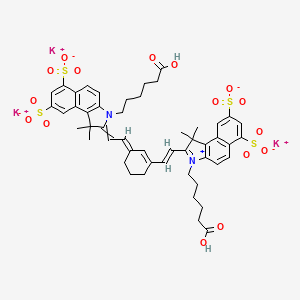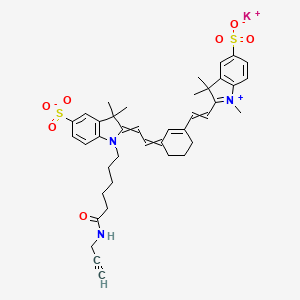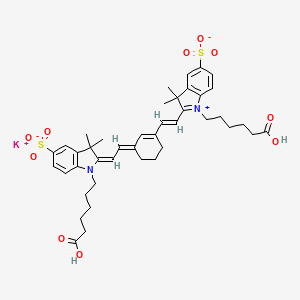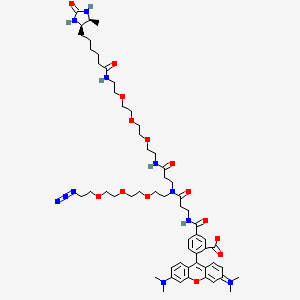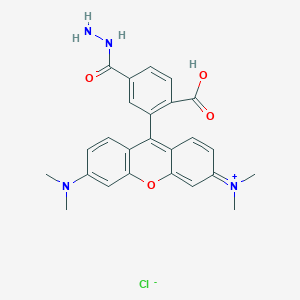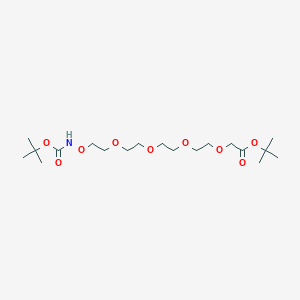
t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation.
Wissenschaftliche Forschungsanwendungen
Chemoselective Conjugation to Proteins
- The synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) enables chemoselective oxime formation with levulinyl-modified proteins. This method is used to prepare well-defined bioconjugates, as demonstrated in the synthesis of polymers from acrylamide and methacrylate monomers. The deprotection of polymer end groups results in α-aminooxy moieties capable of forming oxime bonds, essential for creating “smart” polymer conjugates (Heredia, Tolstyka, & Maynard, 2007).
Solid Phase Peptide Synthesis
- Alternative acidolytic reagents have been explored for the removal of the N-α-tertiary-butyloxycarbonyl (Boc) group during solid phase peptide synthesis. The use of 10% sulfuric acid/dioxane has been found to be an inexpensive and practical alternative to the more hazardous and costly methods typically used for N-α-Boc removal, without compromising the purity of the synthesized peptides (Houghten, Beckman, & Ostresh, 2009).
Peptide C-Terminal Thioester Synthesis
- A method for the solid phase synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry has been developed, which is also compatible with Boc/benzyl chemistry. This method is crucial for applications in native chemical ligation methods for the total chemical synthesis of proteins (Ingenito, Bianchi, Fattori, & Pessi, 1999).
PEGylation of Proteins
- The use of monodisperse Boc-PEG-NH(2) for the derivatization of proteins has been proposed. This method allows for the direct identification of the sites of protein modification by electrospray ionization mass spectrometry (ESI-MS), making it advantageous for characterizing conjugated proteins (Mero, Spolaore, Veronese, & Fontana, 2009).
Protein Drugs Derivatization
- A new end-tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation has been synthesized. This process involves conjugating linear PEG-NH(2) to Boc-amino acids and then deprotecting and conjugating it to maleimido acids. This method is significant for the PEGylation of proteins like recombinant human granulocyte colony-stimulating factor, affecting protein stability and aggregation (Salmaso et al., 2009).
Eigenschaften
Produktname |
t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu |
|---|---|
Molekularformel |
C19H37NO9 |
Molekulargewicht |
423.5 |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H37NO9/c1-18(2,3)28-16(21)15-26-12-11-24-8-7-23-9-10-25-13-14-27-20-17(22)29-19(4,5)6/h7-15H2,1-6H3,(H,20,22) |
InChI-Schlüssel |
OJGYJBJFYUIXNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCONC(=O)OC(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



